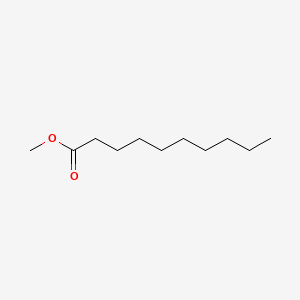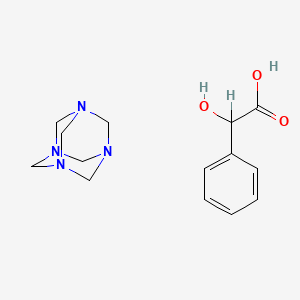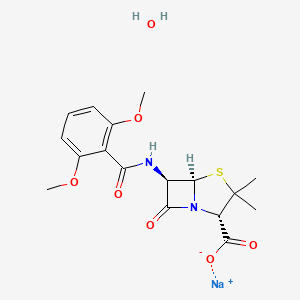
癸酸甲酯
描述
Synthesis Analysis
The alkaline hydrolysis of the long-chain methyl decanoate in cationic and nonionic surfactant-modified systems has been reported . Another study discussed the synthesis of methyl decanoate using different types of batch reactive distillation systems .Molecular Structure Analysis
Methyl decanoate has a molecular formula of C11H22O2 and a molecular weight of 186.29 g/mol . It contains a total of 34 bonds, including 12 non-H bonds, 1 multiple bond, 9 rotatable bonds, 1 double bond, and 1 ester .Chemical Reactions Analysis
A detailed chemical kinetic model of methyl decanoate was used to simulate the two-stage auto-ignition process of biodiesel with EGR addition . Another study developed a new chemical reaction mechanism for diesel–biodiesel–ethanol surrogate fuels using n-decane and methyl-decanoate .Physical And Chemical Properties Analysis
Methyl decanoate has a melting point range of -14 to -11 °C and a boiling point of 224 °C . It is soluble in chloroform . The density of methyl decanoate is 0.871 g/mL at 20 °C .科学研究应用
Combustion and Emission Performance in Diesel Engines
Methyl decanoate has been studied for its potential to enhance combustion and emission performance in diesel engines . The research indicated that the use of methyl decanoate could lead to reductions in hydrocarbon (HC), carbon monoxide (CO), and smoke emissions, with a slight increase in nitrogen oxides (NOx) emissions .
Ignition Delay Mechanism
Methyl decanoate has been used in studies to understand the ignition delay mechanism, particularly in the presence of ammonia . The research focused on the effect of adding ammonia on the ignition delay time of methyl decanoate under different pressures and temperatures .
Biotransformation to Sebacic Acid
Methyl decanoate can be biotransformed into sebacic acid . This process has attracted attention due to the potential of sebacic acid as a precursor in the production of nylon and polyamides . However, the toxicity of decanoic acid, an intermediate in this process, presents a challenge .
Thermal Decomposition
The thermal decomposition of methyl decanoate has been studied in a jet-stirred reactor at temperatures ranging from 773 to 1123K . This research can provide insights into the stability of methyl decanoate under high-temperature conditions .
Oxidation Studies
The oxidation of methyl decanoate has also been studied in a jet-stirred reactor at temperatures from 500 to 1100K . Understanding the oxidation process can provide valuable information about the reactivity and stability of methyl decanoate .
Particulate Emissions During Transient Operation
Research has been conducted to measure particulate emissions during the transient operation of a TDI Diesel Engine using methyl decanoate . This study can help in understanding the environmental impact of using methyl decanoate as a fuel .
作用机制
Methyl decanoate, also known as methyl caprate, is a class of esters consisting of medium-chain fatty acids . It is a compound with a fruity smell and is commonly used as a flavoring in foods such as baked goods, candy, and beverages .
Target of Action
Methyl decanoate is primarily targeted towards the enzymes involved in the α,ω-oxidation pathway . This pathway is crucial for the biotransformation of fatty acid methyl esters to dicarboxylic acids .
Mode of Action
It is known to interact with the enzymes involved in the α,ω-oxidation pathway . This interaction leads to the biotransformation of methyl decanoate to sebacic acid .
Biochemical Pathways
Methyl decanoate affects the α,ω-oxidation pathway . This pathway is responsible for the oxidation of fatty acid methyl esters, leading to the production of dicarboxylic acids . The downstream effects of this pathway include the production of sebacic acid, a 10 carbon containing dicarboxylic acid .
Pharmacokinetics
Its thermophysical properties such as boiling temperature, critical temperature, and critical pressure have been evaluated .
Result of Action
The primary result of methyl decanoate’s action is the production of sebacic acid through the α,ω-oxidation pathway . Sebacic acid is an important precursor in the production of nylon and polyamides .
Action Environment
The action of methyl decanoate can be influenced by environmental factors such as temperature and pressure . For instance, its boiling temperature and critical temperature can affect its stability and efficacy .
安全和危害
未来方向
属性
IUPAC Name |
methyl decanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-9-10-11(12)13-2/h3-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRHYCMZPEVDGFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4026842 | |
| Record name | Methyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Liquid; [IUCLID] Colorless liquid; [MSDSonline] | |
| Record name | Decanoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl decanoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | Methyl decanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
224 °C @ 760 mm Hg, 108.00 °C. @ 10.00 mm Hg | |
| Record name | METHYL DECANOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl decanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insol in water; very sol in ethyl alc, ether; slightly sol in chloroform, carbon tetrachloride, 0.0044 mg/mL at 20 °C | |
| Record name | METHYL DECANOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl decanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.8730 @ 20 °C/4 °C | |
| Record name | METHYL DECANOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.03 [mmHg], 0.037 mm Hg @ 25 °C | |
| Record name | Methyl decanoate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6088 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | METHYL DECANOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Product Name |
Methyl decanoate | |
CAS RN |
110-42-9 | |
| Record name | Methyl decanoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=110-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl decanoate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | METHYL DECANOATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3713 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Decanoic acid, methyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methyl decanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4026842 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl decanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.425 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHYL CAPRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U9L2W51J0B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | METHYL DECANOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl decanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-18 °C | |
| Record name | METHYL DECANOATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5399 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Methyl decanoate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0033848 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes methyl decanoate a relevant research subject in the context of biofuels?
A1: The increasing global energy demand and diminishing fossil fuel reserves necessitate the search for alternative and sustainable energy sources. Biofuels, particularly biodiesel, have emerged as promising alternatives due to their renewability and reduced greenhouse gas emissions []. Methyl decanoate, a fatty acid methyl ester, serves as a valuable surrogate for biodiesel in combustion research due to its structural similarity to actual biodiesel components [].
Q2: How does the presence of a double bond in the hydrocarbon chain affect the combustion properties of methyl esters?
A2: Research comparing methyl decanoate (saturated) and methyl 4-decenoate (unsaturated) reveals that the presence and location of a double bond significantly impact low-temperature reactivity []. While high-temperature ignition delay remains similar, differences arise in the negative temperature coefficient (NTC) and low-temperature regions []. This highlights the importance of considering unsaturation when developing kinetic models for biodiesel combustion.
Q3: What are the primary decomposition pathways of methyl decanoate during combustion?
A3: Molecular-beam mass spectrometry (MBMS) studies of premixed methyl decanoate flames indicate that free radical reactions play a significant role in its oxidation [, ]. Analysis of intermediate products suggests that methyl decanoate decomposition occurs at various bonds within the molecule, indicating a free radical-dominated mechanism rather than unimolecular decay [, ].
Q4: How does the addition of methyl decanoate to diesel fuel impact aromatic hydrocarbon formation?
A4: Numerical simulations show that adding methyl decanoate to diesel surrogate fuel mixtures reduces polycyclic aromatic hydrocarbon (PAH) formation []. This reduction stems from a decrease in the maximum flame temperature and a decrease in key PAH precursors like C2H2 and C3H3, attributed to the lower calorific value of methyl decanoate and its dominant β-scission decomposition pathway [].
Q5: How does ammonia addition affect the ignition delay time of methyl decanoate?
A5: Simulation studies demonstrate that mixing small amounts of ammonia with methyl decanoate increases ignition delay times within specific temperature ranges []. This effect is most pronounced in the negative temperature coefficient region, suggesting that ammonia influences the overall reaction kinetics of methyl decanoate combustion [].
Q6: How do exhaust gas recirculation (EGR) constituents impact the auto-ignition of methyl decanoate?
A6: Reflected-shock experiments reveal that EGR constituents, particularly carbon dioxide and water vapor, significantly influence the auto-ignition of methyl decanoate [, ]. While dilution effects dominate, thermal and chemical effects become more pronounced in the second-stage ignition. Water vapor exhibits a more significant chemical effect than carbon dioxide [, ].
Q7: How does the choice of fuel injector nozzle affect the combustion of waste cooking oil biodiesel, using methyl decanoate as a surrogate component?
A7: Computational fluid dynamics (CFD) analysis, utilizing methyl decanoate as a surrogate component, demonstrates that a swirl nozzle (SN) offers advantages over a conventional nozzle (CN) for waste cooking oil biodiesel combustion []. The SN promotes early fuel jet disintegration and improved air entrainment, leading to higher heat release rates, temperatures, and reduced soot formation, particularly at elevated injection pressures [].
Q8: How do different types of batch reactive distillation systems compare in terms of methyl decanoate production efficiency and profitability?
A9: Comparing semi-batch distillation (SBD) and integrated conventional batch distillation (i-CBD) for methyl decanoate production reveals that SBD offers advantages in terms of shorter batch times, reduced energy consumption, higher conversion levels, and ultimately, increased annual profit [].
Q9: What is the role of diisopropylguanidine-functionalized SBA-15 silica in the context of methyl decanoate synthesis?
A10: Diisopropylguanidine-functionalized SBA-15 silica serves as an efficient heterogeneous catalyst for producing structured lipids containing medium-chain fatty acids, including methyl decanoate []. This solid catalyst enables interesterification reactions between soybean oil and methyl esters like methyl octanoate or methyl decanoate under solvent-free conditions, offering advantages in terms of sustainability and ease of separation and reusability [].
Q10: How does methyl decanoate affect the ultrastructure of plant cells at the electron microscope level?
A13: Electron microscopy studies reveal that methyl decanoate disrupts cell membranes in immature Chrysanthemum morifolium tissue []. The initial effect involves the formation of vesicles within the nucleus, followed by the breakdown of the nuclear membrane, endoplasmic reticulum, and the appearance of cytoplasmic vesicles []. Subsequently, mitochondrial, chloroplast, tonoplast, and plasmalemma membranes are also disrupted [].
Q11: How does the morphology of azalea buds influence the effectiveness of methyl decanoate as a chemical pinching agent?
A14: The effectiveness of methyl decanoate as a chemical pinching agent in azaleas depends on bud morphology [, ]. Cultivars with long, enclosing leaf sheaths and a high density of trichomes (hair-like structures) on the leaf surface within the sheath show reduced sensitivity to methyl decanoate [, ]. This reduced effectiveness is attributed to the physical barrier these structures create, hindering the penetration of the pinching agent to the meristematic tissue [, ].
Q12: What are some key physicochemical properties of methyl decanoate?
A15: Methyl decanoate, with the molecular formula C11H22O2 and a molecular weight of 186.29 g/mol, is a colorless liquid at room temperature. Its low vapor pressure and melting point make it suitable for experimental studies using traditional combustion research techniques [].
Q13: How do excess properties of binary mixtures containing methyl decanoate and n-alkanes vary with chain length?
A16: Measurements of excess molar volumes and enthalpies for binary mixtures of methyl decanoate and n-alkanes (C6-C16) at 298.15 K demonstrate an increase in both properties with increasing n-alkane chain length []. This trend suggests a stronger interaction between methyl decanoate and longer-chain n-alkanes, potentially influencing the blending and combustion behavior of biodiesel fuels [].
Q14: How does the Directed Relation Graph (DRG) method contribute to the development of computationally efficient models for biodiesel surrogate combustion?
A17: The DRG method, coupled with isomer lumping and DRG-aided sensitivity analysis (DRGASA), enables the reduction of complex, computationally expensive detailed kinetic mechanisms for biodiesel surrogate combustion [, ]. This reduction process results in skeletal mechanisms with significantly fewer species and reactions while maintaining acceptable accuracy in predicting essential combustion parameters like ignition delay and species profiles at temperatures above 1000 K [, ].
Q15: What approaches are used to develop surrogate fuel models for biodiesel combustion simulations?
A18: Developing surrogate fuel models for biodiesel combustion simulations often involves matching key characteristics like atom numbers, cetane number, molecular weight, hydrocarbon ratio, chemical bond energies, and oxygen content between the surrogate and real biodiesel fuel []. This approach ensures that the surrogate fuel adequately represents the combustion behavior of the actual fuel, allowing for accurate predictions of ignition delay, combustion phasing, and emissions [].
Q16: How does the inclusion of realistic chemistry and physical properties improve the accuracy of biodiesel-fueled engine simulations?
A19: Employing detailed chemical kinetic mechanisms and accurate physical properties for individual biodiesel components significantly enhances the accuracy of engine simulations []. This approach enables the model to capture the complexities of biodiesel spray vaporization, combustion, and emissions formation, providing valuable insights for optimizing engine design and operation [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














